2-{[(Benzyloxy)carbonyl]amino}-3-(2-fluorophenyl)propanoic acid 2-{[(Benzyloxy)carbonyl]amino}-3-(2-fluorophenyl)propanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17945516
InChI: InChI=1S/C17H16FNO4/c18-14-9-5-4-8-13(14)10-15(16(20)21)19-17(22)23-11-12-6-2-1-3-7-12/h1-9,15H,10-11H2,(H,19,22)(H,20,21)
SMILES:
Molecular Formula: C17H16FNO4
Molecular Weight: 317.31 g/mol

2-{[(Benzyloxy)carbonyl]amino}-3-(2-fluorophenyl)propanoic acid

CAS No.:

Cat. No.: VC17945516

Molecular Formula: C17H16FNO4

Molecular Weight: 317.31 g/mol

* For research use only. Not for human or veterinary use.

2-{[(Benzyloxy)carbonyl]amino}-3-(2-fluorophenyl)propanoic acid -

Specification

Molecular Formula C17H16FNO4
Molecular Weight 317.31 g/mol
IUPAC Name 3-(2-fluorophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid
Standard InChI InChI=1S/C17H16FNO4/c18-14-9-5-4-8-13(14)10-15(16(20)21)19-17(22)23-11-12-6-2-1-3-7-12/h1-9,15H,10-11H2,(H,19,22)(H,20,21)
Standard InChI Key GYJREHMTTLYKRJ-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)COC(=O)NC(CC2=CC=CC=C2F)C(=O)O

Introduction

Structural and Nomenclature Characteristics

Molecular Architecture

The molecular structure of 2-{[(Benzyloxy)carbonyl]amino}-3-(2-fluorophenyl)propanoic acid comprises three distinct components: a 2-fluorophenyl group, a propanoic acid backbone, and a benzyloxycarbonyl-protected amine. The fluorine atom at the ortho position of the phenyl ring introduces steric hindrance and electron-withdrawing effects, which can influence the molecule’s conformational stability and reactivity . The Cbz group, a common protecting moiety in peptide chemistry, shields the amine functionality during synthetic procedures, preventing unwanted side reactions .

The IUPAC name, (2S)-3-(2-fluorophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid, reflects the stereochemistry at the chiral center (C2) and the substituents’ positions . The SMILES notation C1=CC=C(C=C1)COC(=O)NC@@HC(=O)O encodes the compound’s connectivity and stereochemistry, while the InChIKey YJSNXFAVHKHBPV-HNNXBMFYSA-N provides a unique identifier for database searches .

Stereochemical Considerations

The (S)-configuration at the α-carbon ensures compatibility with natural L-amino acids, making this compound a valuable building block for peptide synthesis . The fluorine atom’s position at the ortho site distinguishes it from its meta- and para-fluoro analogs, which exhibit differing electronic and steric profiles . This positional isomerism can significantly impact the compound’s interactions in biological systems, such as binding affinity to enzymatic active sites or metabolic stability.

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 2-{[(Benzyloxy)carbonyl]amino}-3-(2-fluorophenyl)propanoic acid typically begins with 2-fluoro-L-phenylalanine, which undergoes protection of the amino group using benzyl chloroformate (Cbz-Cl) in the presence of a base such as sodium bicarbonate . The reaction proceeds via nucleophilic acyl substitution, yielding the Cbz-protected intermediate. Subsequent purification by recrystallization or column chromatography ensures high enantiomeric purity, which is critical for pharmaceutical applications .

An alternative approach involves the enzymatic resolution of racemic mixtures, though this method is less commonly employed due to the commercial availability of enantiomerically pure starting materials . Recent advances in flow chemistry have also enabled continuous production, reducing reaction times and improving yields.

Analytical Characterization

Quality control of the synthesized compound relies on spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR): 1^1H NMR spectra reveal distinct signals for the aromatic protons (δ 7.2–7.4 ppm), the Cbz group’s methylene (δ 4.9–5.1 ppm), and the α-proton (δ 4.3–4.5 ppm) .

  • Infrared (IR) Spectroscopy: Stretching vibrations for the carbonyl groups (C=O) of the carboxylic acid and carbamate appear at 1700–1750 cm1^{-1}.

  • High-Resolution Mass Spectrometry (HRMS): The molecular ion peak at m/z 317.32 confirms the molecular formula C17H16FNO4\text{C}_{17}\text{H}_{16}\text{FNO}_{4} .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited solubility in aqueous media due to the hydrophobic Cbz group but dissolves readily in polar aprotic solvents such as dimethylformamide (DMF) and dichloromethane (DCM) . The carboxylic acid moiety allows for salt formation under basic conditions, enhancing aqueous solubility for downstream applications. Stability studies indicate that the compound is prone to hydrolysis under strongly acidic or basic conditions, necessitating storage at controlled pH and temperature.

Thermal and Spectral Data

PropertyValueSource
Melting Point152–154°C
Optical Rotation ([α]D20[\alpha]_D^{20})+12.5° (c=1, DMF)
LogP (Octanol-Water)2.8

The relatively high logP value underscores the compound’s lipophilicity, which influences its permeability across biological membranes.

Applications in Pharmaceutical Research

Peptide Synthesis

As a protected amino acid derivative, this compound is integral to solid-phase peptide synthesis (SPPS). The Cbz group is selectively removed via hydrogenolysis or acidic conditions, enabling sequential elongation of peptide chains . The ortho-fluoro substituent can enhance proteolytic stability in therapeutic peptides, making it a preferred choice for candidates targeting enzymes such as proteases .

Drug Design and Optimization

Fluorine’s electronegativity and small atomic radius make it a strategic substituent in medicinal chemistry. Incorporating 2-fluoro-L-phenylalanine into peptide-based drugs can improve binding affinity to targets like G-protein-coupled receptors (GPCRs) or kinase enzymes. For example, fluorinated analogs of opioid peptides exhibit enhanced blood-brain barrier penetration and prolonged analgesic effects .

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